molecular formula C17H16BrNO4 B13442523 (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde

(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde

Cat. No.: B13442523
M. Wt: 378.2 g/mol
InChI Key: YLJGRXPIIRKMCQ-JRZJBTRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[86101,1206,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of the bromine atom at the 7th position.

    Methoxylation: Addition of a methoxy group at the 8th position.

    Cyclization: Formation of the tetracyclic structure through a series of cyclization reactions.

    Oxidation: Introduction of the oxo group at the 14th position.

    Formylation: Addition of the formyl group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

    Addition: Nucleophilic addition to the formyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide.

    Addition: Grignard reagents for nucleophilic addition.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde involves interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-7-chloro-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde
  • (1S)-7-fluoro-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde

Uniqueness

The uniqueness of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde

InChI

InChI=1S/C17H16BrNO4/c1-22-13-7-12-15-11(16(13)18)8-19(9-20)5-4-17(15)3-2-10(21)6-14(17)23-12/h2-3,7,9,14H,4-6,8H2,1H3/t14?,17-/m0/s1

InChI Key

YLJGRXPIIRKMCQ-JRZJBTRGSA-N

Isomeric SMILES

COC1=C(C2=C3C(=C1)OC4[C@@]3(CCN(C2)C=O)C=CC(=O)C4)Br

Canonical SMILES

COC1=C(C2=C3C(=C1)OC4C3(CCN(C2)C=O)C=CC(=O)C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.